

A Technical Guide to Triamterene-d5 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive technical overview of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic Triamterene. Intended for researchers, scientists, and drug development professionals, this guide covers the compound's properties, mechanism of action, and, most critically, its application as an internal standard in bioanalytical assays.

Chemical and Physical Properties

Triamterene-d5 is a stable isotope-labeled version of Triamterene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug.[1][2][3] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Triamterene-d5



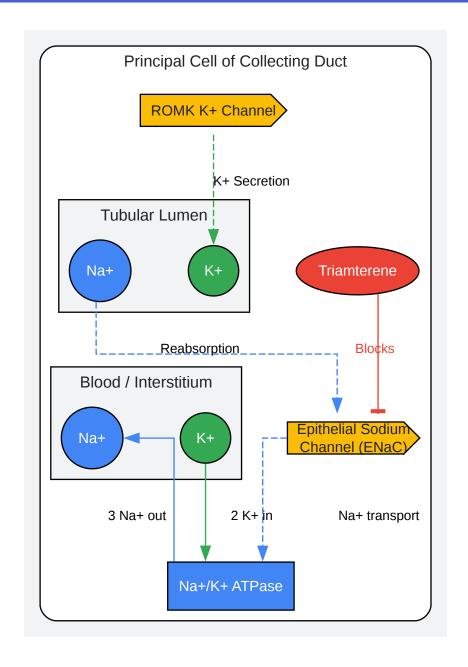
Property	Value
Chemical Name	6-(Phenyl-d5)-2,4,7-pteridinetriamine[3]
Synonyms	2,4,7-Triamino-6-(phenyl-d5)pteridine, Dyrenium-d5[3]
CAS Number	1189922-23-3
Molecular Formula	C12H6D5N7
Molecular Weight	~258.3 g/mol
Appearance	Yellow to Dark Yellow Solid
Purity	>95% (HPLC)
Isotopic Enrichment	>95%
Solubility	Slightly soluble in DMSO and Methanol
Storage Conditions	-20°C

Mechanism of Action of the Parent Compound: Triamterene

To understand the research applications of Triamterene-d5, it is essential to understand the biological role of Triamterene. Triamterene is a potassium-sparing diuretic that acts on the kidneys. Its primary site of action is the late distal convoluted tubule and the collecting duct of the nephron.

Triamterene directly blocks the epithelial sodium channel (ENaC) on the luminal side of the renal tubule cells. These channels are responsible for the reabsorption of sodium ions from the tubular fluid back into the body. By inhibiting ENaC, Triamterene prevents sodium reabsorption, which in turn leads to a mild increase in sodium and water excretion (diuresis). Crucially, this action is independent of aldosterone and reduces the concurrent excretion of potassium, thereby "sparing" potassium from being lost in the urine.





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Caption: Mechanism of Triamterene action on a renal principal cell.

Application in Research and Development

The primary application of Triamterene-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Triamterene in biological matrices. In pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, accurate measurement of drug concentration over time is paramount.



Using a SIL-IS is the gold standard in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because Triamterene-d5 is chemically identical to Triamterene, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known concentration of Triamterene-d5 to each sample, any variability during sample preparation, injection, and ionization can be normalized, leading to highly accurate and precise quantification of Triamterene.

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- To cite this document: BenchChem. [A Technical Guide to Triamterene-d5 for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560047#triamterene-d5-for-research-and-development-use-only]

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